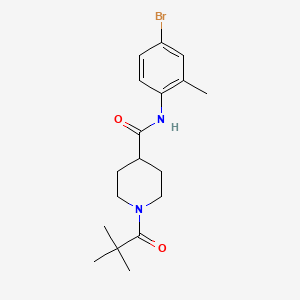

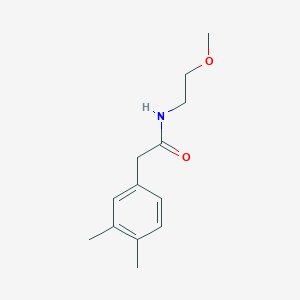

N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide involves several key steps, starting from 4-arylamino-4-piperdinecarboxylic acids as the initial materials. These acids are utilized to prepare alpha-amino esthers, ethers, and ketones through various synthetic approaches. The presence of suitable substitution on both nitrogen atoms significantly enhances the compound's analgesic properties (Van Daele et al., 1976).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through the study of analogues, highlighting the importance of hydrogen bonding in determining its configuration and stability. For example, enaminones with similar bromophenyl and piperidinyl groups exhibit specific intra- and intermolecular hydrogen bonding patterns, which contribute to their stability and reactivity (Balderson et al., 2007).

Chemical Reactions and Properties

N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide participates in a variety of chemical reactions, indicative of its reactive nature. Its structure allows for nucleophilic displacement reactions, as demonstrated in the synthesis of PET radiotracers, where nucleophilic substitution of a bromide with [18F]fluoride is a critical step (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and crystalline structure, are closely related to its molecular configuration. For instance, compounds with piperidine and bromophenyl groups have been shown to form specific crystalline structures stabilized by hydrogen bonding and C-H…π interactions, which could be analogous to the compound (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties of N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, such as reactivity with different chemical agents and stability under various conditions, can be inferred from related studies. The compound's reactivity towards nucleophilic substitution, as well as its potential interactions with biological molecules, suggests a broad range of chemical behaviors that merit further investigation (Gawell, 2003).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound's role in synthesis is pivotal for creating a wide range of derivatives with potential therapeutic applications. For example, the study on the synthesis and evaluation of oximino-piperidino-piperidine amides highlights the compound's utility in developing CCR5 receptor antagonists with potent anti-HIV activity. This showcases the compound's versatility as a building block for antiviral agents (Palani et al., 2002).

Biological Evaluation

The anti-acetylcholinesterase (anti-AChE) activity of certain piperidine derivatives, including those related to N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, has been studied. These compounds have shown promise in the treatment of conditions like Alzheimer's disease due to their potent inhibitory effects on AChE, underscoring the therapeutic potential of piperidine-based compounds (Sugimoto et al., 1990).

Pharmacological Applications

Further, the exploration of pyrazole derivatives as cannabinoid receptor antagonists provides insights into the potential use of N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide derivatives in developing treatments for conditions influenced by the endocannabinoid system. This research emphasizes the significance of structural modifications for enhancing receptor affinity and selectivity, offering a pathway for the creation of new therapeutic agents (Lan et al., 1999).

Analytical and Methodological Developments

Moreover, the compound's utility extends to the development of analytical methods, as seen in the synthesis and characterization of polyamides containing pendant pentadecyl chains. Such studies contribute to the advancement of polymer chemistry, providing novel materials with potential industrial applications (More et al., 2010).

Propiedades

IUPAC Name |

N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O2/c1-12-11-14(19)5-6-15(12)20-16(22)13-7-9-21(10-8-13)17(23)18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGPZRSMZJNMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-phenylglycinamide](/img/structure/B4584282.png)

![1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)

![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)

![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)

![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)

![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)